5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene
Description
IUPAC Nomenclature & Stereochemical Configuration Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(sec-butyl)-1,3-di-tert-butyl-2-methoxybenzene, reflecting the precise positioning of substituents around the benzene ring. The molecular formula C₁₉H₃₂O corresponds to a molecular weight of 276.47 grams per mole, indicating substantial molecular size due to the multiple alkyl substituents. The compound bears the Chemical Abstracts Service registry number 1951439-95-4, providing unique identification within chemical databases. The stereochemical configuration analysis reveals that the sec-butyl group at position 5 introduces a chiral center, creating potential for stereoisomeric forms depending on the absolute configuration at the secondary carbon atom.
The Simplified Molecular Input Line Entry System notation CCC(C)C1=CC(C(C)(C)C)=C(OC)C(C(C)(C)C)=C1 provides a detailed structural representation showing the connectivity pattern. The sec-butyl substituent, formally designated as 1-methylpropyl, adopts a specific spatial orientation that minimizes steric clashes with the adjacent tert-butyl groups. The methoxy group at position 2 creates an electron-rich environment on the aromatic ring, while the bulky tert-butyl groups at positions 1 and 3 provide significant steric protection. The overall molecular architecture demonstrates how multiple large substituents can be accommodated around a benzene ring through careful geometric optimization.
The stereochemical implications extend beyond the simple presence of a chiral center in the sec-butyl group. The restricted rotation around the arene-substituent bonds, particularly involving the bulky tert-butyl groups, creates additional conformational constraints that affect the overall molecular geometry. Similar restrictions have been observed in related dicarbonyl chromium compounds containing 1,3-di-tert-butyl-2-methoxyarene ligands, where restricted rotation about arene-methoxy bonds has been documented through nuclear magnetic resonance spectroscopy studies. These rotational barriers arise from the substantial steric bulk surrounding the methoxy group, leading to kinetic restrictions that influence the dynamic behavior of the molecule.
X-ray Crystallographic Studies of Steric Bulk Distribution
Crystallographic investigations of related tert-butyl-substituted aromatic compounds provide valuable insights into the steric bulk distribution patterns in 5-sec-butyl-1,3-di-tert-butyl-2-methoxybenzene. Studies of tert-butyl-calixarene systems have demonstrated how multiple tert-butyl groups influence crystal packing and molecular conformation through preferential crystallization behaviors. These investigations reveal that tert-butyl substituents create specific binding pockets and cavities that affect intermolecular interactions and overall crystal architecture. The presence of multiple bulky groups forces molecules into specific orientational arrangements that minimize steric repulsion while maximizing favorable interactions.
Detailed structural analysis of dicarbonyl(triphenylphosphine)(1,3-di-tert-butyl-2-methoxybenzene)chromium has provided direct crystallographic evidence for the spatial arrangement of tert-butyl groups relative to the methoxy substituent. The crystal structure reveals that the methoxy group adopts a syn orientation relative to the metal center, demonstrating how steric constraints influence conformational preferences. The tert-butyl groups occupy specific spatial regions that create a protective environment around the aromatic ring, effectively shielding reactive sites from approach by external molecules.
The steric bulk distribution in these heavily substituted systems creates characteristic patterns of intermolecular interactions. Crystallographic studies show that molecules with multiple tert-butyl substituents tend to form offset arrangements where the bulky groups interdigitate to minimize unfavorable steric contacts. The binding pockets created by the arrangement of substituents can accommodate various solvent molecules, with the size and shape of these cavities determining selectivity for different guest species. For this compound, the additional sec-butyl group would further modify these binding characteristics by altering the overall shape and accessibility of potential binding sites.
The crystal packing motifs observed in related compounds suggest that this compound would likely adopt similar structural arrangements. The presence of the sec-butyl group introduces asymmetry that could lead to different crystal forms compared to the parent 1,3-di-tert-butyl-2-methoxybenzene compound. The volume occupied by each substituent group and their relative spatial orientations determine the overall molecular envelope and influence how individual molecules can approach and interact with each other in the crystalline state.
Computational Modeling of Electronic Substituent Effects
Density functional theory calculations on substituted anisole derivatives provide comprehensive insights into the electronic effects of multiple alkyl substituents on aromatic systems. Studies examining substituent effects on oxygen-carbon bond dissociation energies in anisole compounds demonstrate that alkyl substituents generally act as electron-donating groups that strengthen the aromatic ring system while weakening certain bond types. The presence of multiple tert-butyl groups and a sec-butyl substituent in this compound creates a highly electron-rich aromatic environment that significantly alters the electronic properties compared to unsubstituted anisole.
Computational analysis reveals that electron-donating alkyl substituents cause both ground-state destabilization in the parent molecule and radical stabilization effects. For heavily substituted anisole derivatives, the cumulative effect of multiple alkyl substituents leads to substantial changes in bond dissociation energies. The calculated substituent effects show that alkyl groups reduce oxygen-methyl bond dissociation energies relative to the parent anisole compound, with the magnitude of the effect depending on the number and position of substituents. In systems with multiple substituents like this compound, these effects can be additive, leading to significant alterations in chemical reactivity.
The electronic influence of substituents extends beyond simple inductive effects to include resonance and steric contributions. Theoretical studies demonstrate that both polar and spin delocalization effects influence the stability of phenoxy radicals formed from substituted anisoles. The multiple alkyl substituents in this compound would be expected to provide substantial stabilization through hyperconjugative interactions with the aromatic π system. The positioning of these substituents around the ring creates a synergistic effect where multiple electron-donating groups reinforce each other's influence on the electronic structure.
Computational modeling also reveals important information about conformational preferences and rotational barriers. The steric bulk of multiple large substituents creates significant barriers to rotation around aryl-substituent bonds, leading to restricted conformational mobility. For this compound, these rotational restrictions would be particularly pronounced due to the close proximity of bulky groups. The calculated energy profiles for bond rotation would show high barriers corresponding to conformations where substituents experience unfavorable steric interactions, while energy minima would correspond to arrangements that minimize these repulsive interactions.
Comparative Conformational Analysis with Related Hindered Anisole Derivatives
Comparative structural analysis with related hindered anisole derivatives provides valuable context for understanding the unique conformational characteristics of this compound. The parent compound 1,3-di-tert-butyl-2-methoxybenzene exhibits a molecular weight of 220.35 grams per mole and maintains structural features that serve as a reference for understanding how additional substitution affects molecular properties. The addition of the sec-butyl group increases both molecular size and conformational complexity, creating new steric interactions that must be accommodated within the overall molecular framework.
Examination of the compound 1,3,5-tri-tert-butyl-2-methoxybenzene, which possesses an additional tert-butyl group at the 5-position instead of a sec-butyl group, reveals important differences in steric arrangement. This compound has the same molecular formula C₁₉H₃₂O and molecular weight 276.47 grams per mole as this compound, providing an ideal structural comparison. The conformational differences between these isomeric compounds highlight how the nature of the substituent at position 5 influences overall molecular geometry and properties.
The compound 5-bromo-1,3-di-tert-butyl-2-methoxybenzene offers another valuable comparison, where a halogen substituent replaces the alkyl group at position 5. This compound demonstrates how different types of substituents affect the electronic environment while maintaining similar steric constraints from the tert-butyl groups. The presence of the electron-withdrawing bromine substituent creates an electronic environment opposite to that found in the alkyl-substituted analog, providing insights into how substituent electronic properties influence overall molecular behavior.
Studies of simpler analogs such as 1-sec-butyl-4-methoxybenzene reveal the fundamental conformational characteristics of sec-butyl-substituted anisoles without the complicating effects of multiple tert-butyl groups. This compound, with molecular formula C₁₁H₁₆O and molecular weight 164.24 grams per mole, demonstrates the basic conformational preferences of sec-butyl substituents attached to methoxybenzene systems. The comparison highlights how additional tert-butyl substitution in this compound creates substantially more complex steric interactions and conformational constraints.
Properties
IUPAC Name |
5-butan-2-yl-1,3-ditert-butyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-10-13(2)14-11-15(18(3,4)5)17(20-9)16(12-14)19(6,7)8/h11-13H,10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMLXCCQIYYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene typically involves the alkylation of a benzene derivative. One common method includes the reaction of 1,3-di-tert-butyl-2-methoxybenzene with sec-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler hydrocarbon.
Substitution: The sec-butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-sec-butyl-1,3-di-tert-butyl-2-hydroxybenzene.
Reduction: Formation of 5-sec-butyl-1,3-di-tert-butylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-sec-butyl-1,3-di-tert-butyl-2-methoxybenzene serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : The methoxy group can be oxidized to form phenolic derivatives.
- Reduction : The compound can be reduced to yield simpler hydrocarbons.
- Substitution : The bulky sec-butyl and tert-butyl groups can be replaced with other functional groups under suitable conditions.
Biology
The biological activity of this compound has been investigated for its interactions with biomolecules. Research indicates several potential activities:
- Antioxidant Activity : It has shown significant antioxidant properties that help mitigate oxidative stress in biological systems. In vitro studies demonstrated its ability to scavenge free radicals effectively .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
- Antitumor Activity : Investigations have indicated that this compound may possess antitumor effects against various cancer cell lines. Mechanistic studies revealed that it induces apoptosis and inhibits cell proliferation through modulation of cellular pathways .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its antioxidant and anti-inflammatory activities suggest possible applications in treating oxidative stress-related diseases and inflammatory conditions. Furthermore, its antitumor properties indicate potential use in cancer therapy .
Industry
The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be employed in formulations requiring thermal stability or specific reactivity profiles .
Antioxidant Studies
In vitro studies have shown that this compound effectively reduces lipid peroxidation levels in cellular models. This suggests its potential as a therapeutic agent in diseases related to oxidative stress.
Anti-inflammatory Mechanisms
Research focused on the compound's ability to modulate inflammatory pathways revealed significant reductions in the expression of cyclooxygenase enzymes and other inflammatory mediators in macrophage models. These findings highlight its potential role in managing inflammatory diseases .
Antitumor Efficacy
A study evaluating the effects of varying concentrations of this compound on human cancer cell lines demonstrated dose-dependent inhibition of cell growth. Flow cytometry analyses indicated increased rates of apoptosis, as evidenced by enhanced caspase-3 activity and nuclear condensation .
Mechanism of Action
The mechanism of action of 5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituent positions and functional groups:
*Estimated based on molecular formula (C₁₉H₃₂O).
Physical Properties
Key physical properties of the bromo analog (CAS 1516-96-7) include:
Comparison :
- The sec-butyl analog is expected to have a lower melting point than the bromo compound due to reduced molecular symmetry from the branched alkyl chain.
- The selenium-containing analog (CAS 330183-92-1) has a much higher molecular weight (480.45 g/mol), likely resulting in elevated melting/boiling points .
Solubility and Stability
- sec-butyl analog: Increased hydrophobicity compared to the bromo compound due to the alkyl chain, enhancing solubility in non-polar solvents.
- tert-butyl groups : Consistently improve thermal stability across all analogs by sterically shielding the aromatic core .
Biological Activity
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene (CAS No. 1951439-95-4) is an organic compound characterized by its unique molecular structure, which includes a sec-butyl group, two tert-butyl groups, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is C19H32O, with a molecular weight of 276.47 g/mol. The synthesis typically involves alkylation reactions, where 1,3-di-tert-butyl-2-methoxybenzene is reacted with sec-butyl bromide in the presence of a strong base like potassium tert-butoxide under controlled conditions to prevent oxidation and enhance yield .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bulky tert-butyl groups may influence binding affinity and specificity, while the methoxy group can participate in hydrogen bonding and other interactions that affect the overall biological efficacy.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
1. Antioxidant Activity:
The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
2. Anti-inflammatory Effects:
Studies have suggested that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
3. Antitumor Activity:
Preliminary investigations have indicated that this compound may possess antitumor effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Detailed Research Findings
Antioxidant Studies:
In vitro studies demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.
Anti-inflammatory Mechanisms:
Research focused on the compound's ability to modulate inflammatory pathways revealed that it could significantly reduce the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators in macrophage models .
Antitumor Efficacy:
In a study evaluating its effects on human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analyses indicated increased rates of apoptosis, as evidenced by enhanced caspase-3 activity and nuclear condensation.
Q & A
Q. Validation Methods :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., experimental vs. calculated [M⁺] values; deviations < 3 ppm) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl groups show characteristic δ 1.3–1.4 ppm singlet in ¹H NMR).
- Elemental Analysis : Matches calculated C, H, N content (e.g., <0.3% deviation for purity ≥95%) .
Advanced: How can researchers resolve discrepancies between calculated and experimental spectral data (e.g., HRMS) for this compound?
Methodological Answer:
Discrepancies often arise from isotopic patterns or impurities. Strategies include:
Isotopic Peak Analysis : Compare experimental isotopic distribution with theoretical simulations (e.g., using Bruker Compass DataAnalysis).
Fragmentation Pattern Validation : Use tandem MS/MS to identify unexpected fragments from side reactions (e.g., demethylation products).
Cross-Validation with NMR : Integrate NMR data to confirm absence of regioisomers (e.g., tert-butyl group positional isomers) .
Example : A 0.5 Da deviation in HRMS may indicate incomplete alkylation; repeating the reaction with excess alkylating agent can resolve this .
Basic: What role do tert-butyl groups play in the compound’s physical properties and reactivity?
Methodological Answer:
- Steric Hindrance : tert-Butyl groups reduce electrophilic substitution reactivity at adjacent positions, directing reactions to less hindered sites .
- Solubility : Enhances solubility in non-polar solvents (e.g., logP increases by ~2 units compared to non-alkylated analogs) .
- Thermal Stability : tert-Butyl groups improve thermal stability (e.g., decomposition temperature >250°C via TGA) .
Q. Solutions :
Directed Metallation : Use bulky directing groups (e.g., TMS-protected amines) to guide electrophiles to meta positions .
Mild Reaction Conditions : Employ Pd-catalyzed C–H activation at low temperatures (e.g., 40°C) to minimize decomposition .
Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Basic: How stable is this compound under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stability : tert-Butyl groups resist oxidation, but the methoxy group may degrade under strong oxidants (e.g., KMnO₄). Test via:
- HPLC Monitoring : Track degradation products over time (e.g., quinone formation at λ = 254 nm) .
- Photolytic Stability : UV-Vis exposure (λ = 300–400 nm) induces cleavage of sec-butyl groups. Mitigate using amber glassware or light-exclusion protocols .
Advanced: What mechanistic insights explain the compound’s behavior in radical-mediated reactions?
Methodological Answer:
- Radical Stabilization : tert-Butyl groups act as radical scavengers, quenching chain reactions.
- Methoxy Group Role : The methoxy group donates electrons, stabilizing radical intermediates (e.g., ESR studies show prolonged radical half-life) .
Q. Experimental Design :
ESR Spectroscopy : Monitor radical species during AIBN-initiated reactions.
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify H-abstraction steps .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (Argon).
- Light Protection : Use amber vials to block UV/visible light.
- Moisture Control : Include desiccants (e.g., silica gel) to prevent hydrolysis of sec-butyl groups .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency (e.g., 10–15% yield improvement with PdCl₂) .
Solvent Optimization : Replace THF with diglyme to enhance solubility of tert-butyl intermediates.
Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., pilot-scale yield increases from 45% to 68%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
